molecular formula C11H17F2NO B2527355 N-(1-Cyclohexyl-2,2-difluoroethyl)prop-2-enamide CAS No. 2305529-59-1

N-(1-Cyclohexyl-2,2-difluoroethyl)prop-2-enamide

Cat. No. B2527355
CAS RN: 2305529-59-1
M. Wt: 217.26
InChI Key: ZOSZDASAXQQQNW-UHFFFAOYSA-N
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Description

“N-(1-Cyclohexyl-2,2-difluoroethyl)prop-2-enamide” is a chemical compound that is part of the 2,2-difluoroethylamine derivatives . It is used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of “this compound” involves a two-step process . In the first step, N-(2,2-difluoroethyl)prop-2-en-1-amine of formula (I) is reacted with a compound of formula (II) A-CH2-E to form a compound of formula (III), optionally in the presence of an inorganic or organic base . In the second step, the allyl group is removed (deallylation) from the compound of formula (III) .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves various chemical bonds . The compound contains a cyclohexyl group, a difluoroethyl group, and a prop-2-enamide group .


Chemical Reactions Analysis

“this compound” undergoes various chemical reactions during its synthesis . The most significant of these is the reaction with a compound of formula (II) A-CH2-E to form a compound of formula (III), followed by the removal of the allyl group .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 155.57 . It is a powder at room temperature .

properties

IUPAC Name

N-(1-cyclohexyl-2,2-difluoroethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO/c1-2-9(15)14-10(11(12)13)8-6-4-3-5-7-8/h2,8,10-11H,1,3-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSZDASAXQQQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1CCCCC1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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